molecular formula C16H22ClN3O3 B8214684 Benzyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate hydrochloride

Benzyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate hydrochloride

Cat. No.: B8214684
M. Wt: 339.82 g/mol
InChI Key: ZZNPOSSGVZSOSH-UHFFFAOYSA-N
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Description

Benzyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C16H22ClN3O3. It is known for its unique spirocyclic structure, which contributes to its distinct chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. Common reagents used in this step include strong bases and solvents like dimethylformamide (DMF).

    Introduction of Functional Groups: Functional groups such as the benzyl group and the carboxylate group are introduced through substitution reactions. Reagents like benzyl chloride and carboxylate esters are commonly used.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Benzyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of novel materials with specific chemical and physical properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Benzyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate: (without the hydrochloride salt)

    7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate derivatives: with different substituents

Uniqueness

Benzyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in biological and medicinal research, where solubility and stability are critical factors.

Properties

IUPAC Name

benzyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3.ClH/c20-14-10-19(9-7-16(18-14)6-8-17-12-16)15(21)22-11-13-4-2-1-3-5-13;/h1-5,17H,6-12H2,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNPOSSGVZSOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(CC(=O)N2)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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